BenchChemオンラインストアへようこそ!

1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine

5-lipoxygenase inhibition inflammation cell-intact assay

This tri-substituted aminopyrazole offers a unique architecture: N1-4-bromobenzyl for halogen bonding & cross-coupling, C5-methyl for conformational tuning, and C3-amine as an H-bond donor. It is a validated 5-LO inhibitor (IC₅₀ = 3.6 μM in human neutrophils) and a dual GSK-3β/CDK5 probe (IC₅₀ ≈ 32–33 μM). The bromine handle enables Pd-catalyzed derivatization, making it an ideal starting scaffold for hit-to-lead SAR expansion and kinase inhibitor discovery programs.

Molecular Formula C11H12BrN3
Molecular Weight 266.142
CAS No. 956440-83-8
Cat. No. B2734688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS956440-83-8
Molecular FormulaC11H12BrN3
Molecular Weight266.142
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)Br)N
InChIInChI=1S/C11H12BrN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
InChIKeyBWAJJVPGQVYNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine CAS 956440-83-8: Pyrazole Scaffold Procurement Guide for Kinase and Inflammation Research


1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 956440-83-8) is a tri-substituted pyrazole derivative featuring a 5-methyl group, a 3-amine moiety, and an N1-(4-bromobenzyl) substituent (C₁₁H₁₂BrN₃, MW 266.14, XLogP3 2.6) . The compound belongs to the class of aminopyrazoles employed as building blocks and scaffolds in medicinal chemistry, with documented biological activity against 5-lipoxygenase (5-LO) and protein kinases including GSK-3β and CDK5 [1][2]. The combination of a hydrogen bond-donating 3-amino group, a lipophilic 4-bromobenzyl moiety, and a 5-methyl substituent confers a distinct interaction profile relative to other N1- and C5-substituted pyrazole analogs .

Why 1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine Cannot Be Arbitrarily Replaced by In-Class Pyrazole Analogs


The biological activity and physicochemical behavior of 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine are exquisitely sensitive to its precise substitution architecture. The 4-bromobenzyl group at N1 contributes both steric bulk and halogen-bonding potential that cannot be replicated by chloro, methyl, or unsubstituted benzyl variants . The 5-methyl group influences the conformational preference of the 3-amino moiety and modulates electronic density on the pyrazole ring, directly affecting hydrogen bonding capacity and target engagement . Furthermore, the presence of the bromine atom provides a synthetic handle for downstream derivatization via cross-coupling reactions, a feature absent in non-halogenated analogs and differently reactive in chloro or iodo counterparts [1]. Substitution with structurally similar compounds lacking this precise combination of substituents yields divergent activity profiles, as evidenced by kinase inhibition selectivity data and 5-LO inhibitory potency variations across related pyrazole derivatives [2].

Quantitative Differentiation Evidence: 1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine vs. Closest Analogs


5-Lipoxygenase (5-LO) Inhibition Potency: Target Compound vs. De-methylated Analog

The target compound demonstrates measurable 5-LO inhibitory activity with an IC₅₀ of 3.6 μM in a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore [1]. In contrast, the de-methylated analog 1-(4-bromobenzyl)-1H-pyrazole (lacking both the 5-methyl and 3-amine groups) shows no reported 5-LO inhibitory activity in the BindingDB database [2]. This indicates that the 5-methyl-3-amino substitution pattern is essential for 5-LO target engagement.

5-lipoxygenase inhibition inflammation cell-intact assay

Kinase Selectivity Profile: Differential GSK-3β vs. CDK5 Inhibition

The target compound exhibits differential inhibitory activity across multiple kinases. Against GSK-3α/β from porcine brain, it shows an IC₅₀ of 32 μM, whereas against CDK5/p25 it demonstrates an IC₅₀ of 33 μM [1]. The nearly identical potency against these two kinases suggests a non-selective but measurable engagement profile. This stands in contrast to structurally related pyrazole derivatives described in US 2013/0005702 A1, where modifications to the N1-benzyl substituent produce compounds with significantly divergent selectivity across the AGC kinase family [2].

kinase inhibition GSK-3β CDK5 selectivity profiling

Synthetic Versatility: 4-Bromobenzyl Group as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The 4-bromobenzyl substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling downstream diversification of the scaffold. This is evidenced by the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (a close structural relative) via Suzuki-Miyaura coupling with various aryl boronic acids, achieving moderate to excellent yields [1]. Non-halogenated analogs such as 1-benzyl-5-methyl-1H-pyrazol-3-amine lack this synthetic entry point for late-stage functionalization, limiting their utility in library synthesis .

Suzuki coupling cross-coupling building block derivatization

Physicochemical Profile: XLogP3 and MW Comparison with 4-Chloro Analog

The target compound has a calculated XLogP3 of 2.6 and molecular weight of 266.14 g/mol . Compared to the 4-chloro analog 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (predicted XLogP ~2.3, MW 221.68 g/mol), the brominated compound is moderately more lipophilic and has higher molecular weight . The increased lipophilicity may enhance membrane permeability in cellular assays, while the heavier bromine atom provides enhanced anomalous scattering for X-ray crystallography applications.

lipophilicity drug-likeness physicochemical properties XLogP

Optimal Procurement and Research Application Scenarios for 1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 956440-83-8)


Anti-Inflammatory Lead Discovery: 5-LO Inhibition Screening Campaigns

This compound is suitable as a starting scaffold for 5-lipoxygenase inhibitor development programs targeting inflammatory disorders. The documented IC₅₀ of 3.6 μM in a human neutrophil cell-intact assay provides a baseline potency that can be optimized through systematic structure-activity relationship studies [1]. Procurement is justified when a validated 5-LO inhibitory chemotype with a synthetic handle (4-bromobenzyl group) is required for hit-to-lead expansion.

Kinase Probe Compound Development: Multi-Kinase Profiling Studies

With demonstrated inhibitory activity against both GSK-3α/β (IC₅₀ = 32 μM) and CDK5/p25 (IC₅₀ = 33 μM), this compound serves as a non-selective kinase probe for investigating signaling crosstalk in cellular models [1]. It is appropriate for procurement when a multi-kinase active control compound is needed to benchmark selectivity profiles of more advanced kinase inhibitor candidates developed from the pyrazole scaffold class [2].

Focused Library Synthesis: Suzuki-Miyaura Derivatization of the 4-Bromobenzyl Handle

The 4-bromobenzyl group enables palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids, as demonstrated in the synthesis of related pyrazole amide derivatives [1]. This compound is optimal for procurement when the research objective involves generating a focused library of N1-benzyl modified pyrazoles for structure-activity relationship exploration, leveraging the bromine atom as a diversification point that is absent in non-halogenated or chloro-substituted analogs.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined substitution pattern (5-methyl, 3-amine, N1-4-bromobenzyl) and available calculated physicochemical parameters (XLogP3 = 2.6, TPSA = 43.8 Ų, MW = 266.14 g/mol) make it a suitable reference compound for validating computational models of pyrazole-target interactions [1][2]. Procurement is warranted for in silico modeling groups requiring experimentally characterized pyrazole derivatives to benchmark docking algorithms or pharmacophore models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.